4-Methoxycinnamonitrile chemical properties and structure
4-Methoxycinnamonitrile chemical properties and structure
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Abstract
This technical guide provides a comprehensive overview of 4-Methoxycinnamonitrile, a versatile organic compound with significant potential in various scientific and industrial domains, including drug development and materials science. This document details its chemical structure, core physicochemical properties, established synthesis protocols, and analytical characterization techniques. Furthermore, it explores the current understanding of its biological activities and applications, offering a valuable resource for researchers, scientists, and professionals in the field of drug development.
Introduction
4-Methoxycinnamonitrile, also known as p-methoxycinnamonitrile, is an aromatic nitrile that has garnered increasing interest within the scientific community. Its unique molecular architecture, featuring a methoxy-substituted phenyl ring conjugated with a propenenitrile moiety, imparts a range of chemical and physical properties that make it a valuable building block in organic synthesis and a candidate for various applications. This guide aims to consolidate the existing knowledge on 4-Methoxycinnamonitrile, providing a detailed and practical resource for its study and utilization.
Chemical Structure and Identification
The fundamental identity of a chemical compound lies in its structure and unique identifiers.
Molecular Structure
4-Methoxycinnamonitrile consists of a benzene ring substituted with a methoxy group (-OCH3) at the para (4) position and a cinnamonitrile group (-CH=CH-CN) attached to the first carbon of the ring. The molecule exists as a mixture of cis (Z) and trans (E) isomers, with the trans isomer generally being more stable.
Caption: Molecular Structure of 4-Methoxycinnamonitrile.
Chemical Identifiers
A consistent and accurate identification of 4-Methoxycinnamonitrile is crucial for research and regulatory purposes.
| Identifier | Value | Source |
| IUPAC Name | (2E)-3-(4-methoxyphenyl)prop-2-enenitrile | [1] |
| CAS Number | 28446-68-6 | [2][3] |
| Molecular Formula | C₁₀H₉NO | [2][4] |
| Molecular Weight | 159.18 g/mol | [1][3] |
| InChI | InChI=1S/C10H9NO/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-7H,1H3/b3-2+ | [2][4] |
| InChIKey | CNBCNHHPIBKYBO-NSCUHMNNSA-N | [2] |
| SMILES | COc1ccc(\C=C\C#N)cc1 | [3] |
| Synonyms | p-Methoxycinnamonitrile, 3-(4-Methoxyphenyl)-2-propenenitrile | [1][4] |
Physicochemical Properties
The physical and chemical properties of 4-Methoxycinnamonitrile dictate its behavior in various systems and are fundamental to its application.
| Property | Value | Source |
| Appearance | Clear yellow liquid or solid | [1][4] |
| Melting Point | 50-55 °C | [1][5] |
| Boiling Point | 127-140 °C at 1 mmHg | [3][6][7] |
| Density | 1.096 g/mL at 25 °C | [3][6][7] |
| Refractive Index (n20/D) | 1.6131 | [3][7] |
| Flash Point | >110 °C (>230 °F) | [5][8] |
| Purity | Typically ≥98% | [3][4] |
Synthesis and Purification
The synthesis of 4-Methoxycinnamonitrile can be achieved through various organic reactions. A common and effective method involves the Knoevenagel condensation.
Synthesis via Knoevenagel Condensation
This protocol outlines a typical laboratory-scale synthesis of 4-Methoxycinnamonitrile.
Reaction Scheme:
Caption: Synthesis of 4-Methoxycinnamonitrile.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) dissolved in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture. The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene group of malononitrile, initiating the condensation.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure. The crude product is then collected by vacuum filtration.
-
Purification: The crude 4-Methoxycinnamonitrile can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a pure crystalline solid.
Self-Validating System: The purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) to match the data of the known compound.
Analytical Characterization
A comprehensive characterization is essential to confirm the identity and purity of synthesized 4-Methoxycinnamonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the vinyl protons of the cinnamonitrile moiety, and the methoxy group protons. The coupling constants between the vinyl protons can be used to determine the stereochemistry (cis or trans).
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the aromatic carbons, the nitrile carbon, and the methoxy carbon.[9][10]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Methoxycinnamonitrile displays characteristic absorption bands corresponding to its functional groups.[11][12] Key expected peaks include:
-
~2220 cm⁻¹: Strong absorption due to the C≡N (nitrile) stretching vibration.
-
~1600 cm⁻¹ and ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the aryl ether.
-
~970 cm⁻¹: Out-of-plane C-H bending for the trans-alkene, which is a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.[2][13] The electron ionization mass spectrum (EI-MS) of 4-Methoxycinnamonitrile is expected to show a molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight.[2][13] Fragmentation patterns can provide further structural information.[14][15][16]
Applications in Research and Drug Development
4-Methoxycinnamonitrile and its derivatives have shown promise in several areas of research, particularly in the development of new therapeutic agents.
Potential as a Nematicidal Agent
Research has indicated that 4-Methoxycinnamonitrile exhibits potent nematicidal activity against certain plant-parasitic nematodes, such as Bursaphelenchus xylophilus.[3] This suggests its potential for development as an environmentally friendly pesticide.
Precursor in Organic Synthesis
The nitrile group and the activated double bond in 4-Methoxycinnamonitrile make it a versatile intermediate in organic synthesis. It can be used to synthesize a variety of more complex molecules, including pharmaceuticals and other biologically active compounds.[17][18] Natural products and their derivatives have historically been a rich source for drug discovery.[19]
Investigational Anticancer Properties
Some studies have explored the potential anti-cancer properties of cinnamonitrile derivatives.[1] While research on 4-Methoxycinnamonitrile itself is still emerging, its structural motifs are present in compounds with known biological activities. Further investigation is warranted to fully elucidate its potential in this area.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4-Methoxycinnamonitrile.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[5][20]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[20]
Conclusion
4-Methoxycinnamonitrile is a compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its straightforward synthesis and versatile reactivity make it a valuable tool for organic chemists. Emerging research into its biological activities, particularly its nematicidal and potential anticancer properties, highlights its promise for future applications in agriculture and medicine. This guide provides a solid foundation of technical information to support and encourage further research and development involving this intriguing molecule.
References
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PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2013). Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Retrieved from [Link]
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ResearchGate. (2018). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra for 4-methoxycinnamic acid and 4-methoxycinna- mates of Co(II), Ni(II), Nd(III) and Gd(III). Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 4-Methoxycinnamic acid, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
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PubMed. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC-MS and GC-MS and Chemometric Tools. Retrieved from [Link]
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National Institutes of Health. (n.d.). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (2022). Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. Retrieved from [Link]
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